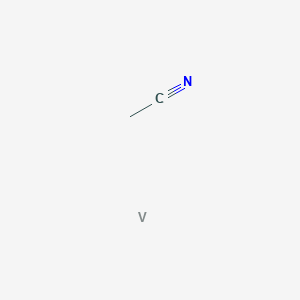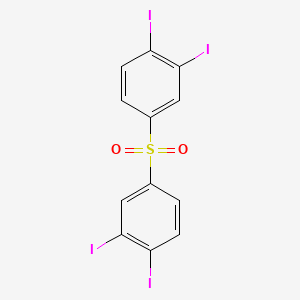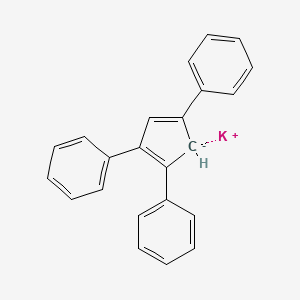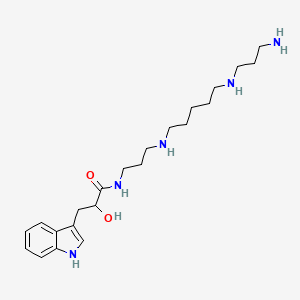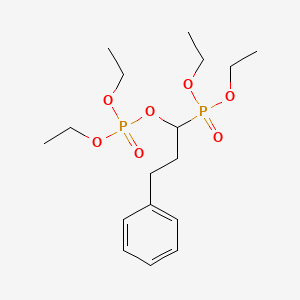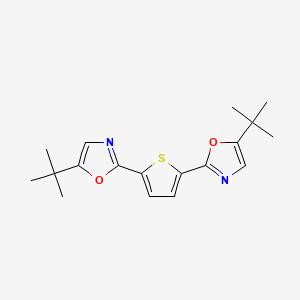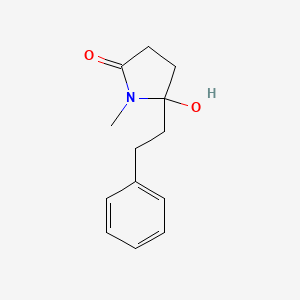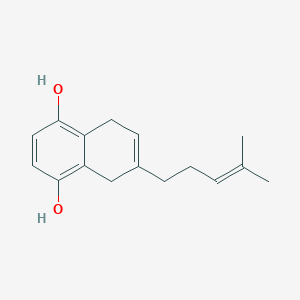
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is a chemical compound with a complex structure that includes a naphthalene core substituted with hydroxyl groups and a methyl-pentenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using sodium dithionite. Another method includes the hydrolysis of 4-amino-1-naphthol with 20% sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1,4-Naphthalenediol
Substitution: Various substituted naphthalenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets and pathways. It can regulate antiproliferative processes through pathways involving p53, kinases, vascular endothelial growth factor receptor 2, COX-2, and protein activators of transcription (STAT3) . Additionally, it can inhibit signaling via EGFR-NF-kB and protein phosphatase Cdc25.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dihydroxynaphthalene
- 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone
- 1-Naphthalenemethanol, decahydro-5-(5-hydroxy-3-methyl-3-pentenyl)-1,4a-dimethyl-6-methylene-
Uniqueness
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl-pentenyl groups. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
177327-05-8 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C16H20O2/c1-11(2)4-3-5-12-6-7-13-14(10-12)16(18)9-8-15(13)17/h4,6,8-9,17-18H,3,5,7,10H2,1-2H3 |
InChI-Schlüssel |
GEOGVWFVOHPTNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC2=C(C=CC(=C2C1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
